molecular formula C8H7BrO5 B2718783 5-Bromo-4-ethoxy-6-oxopyran-2-carboxylic acid CAS No. 2253640-66-1

5-Bromo-4-ethoxy-6-oxopyran-2-carboxylic acid

Cat. No.: B2718783
CAS No.: 2253640-66-1
M. Wt: 263.043
InChI Key: KRBYRSOSKRDGFH-UHFFFAOYSA-N
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Description

5-Bromo-4-ethoxy-6-oxopyran-2-carboxylic acid is a chemical compound with the molecular formula C8H7BrO5 and a molecular weight of 263.043 g/mol This compound is characterized by the presence of a bromine atom, an ethoxy group, and a carboxylic acid group attached to a pyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-ethoxy-6-oxopyran-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the bromination of 4-ethoxy-6-oxopyran-2-carboxylic acid using bromine or a brominating agent under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane or chloroform at a temperature range of 0-25°C. The reaction is monitored using thin-layer chromatography (TLC) to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes using automated reactors. The reaction conditions are optimized to achieve high yields and purity. The product is then purified using techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-ethoxy-6-oxopyran-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Sodium borohydride in methanol or ethanol at room temperature.

    Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of azides or other substituted derivatives.

Scientific Research Applications

5-Bromo-4-ethoxy-6-oxopyran-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 5-Bromo-4-ethoxy-6-oxopyran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The bromine atom and the carboxylic acid group play crucial roles in its reactivity and binding affinity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to elucidate its precise mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    2H-Pyran-5-carboxylic acid, 2-oxo-:

    4-Ethoxy-6-oxopyran-2-carboxylic acid: Similar to 5-Bromo-4-ethoxy-6-oxopyran-2-carboxylic acid but without the bromine atom.

Uniqueness

This compound is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and potential biological activity. The combination of the bromine atom and the ethoxy group enhances its versatility in various chemical reactions and applications.

Properties

IUPAC Name

5-bromo-4-ethoxy-6-oxopyran-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrO5/c1-2-13-4-3-5(7(10)11)14-8(12)6(4)9/h3H,2H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRBYRSOSKRDGFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=O)OC(=C1)C(=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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